The synthesis of tert-Butyl (2-((tert-butoxycarbonyl)amino)ethyl)(2-hydroxyethyl)carbamate typically involves several steps:
Technical Parameters:
The molecular formula for tert-Butyl (2-((tert-butoxycarbonyl)amino)ethyl)(2-hydroxyethyl)carbamate is .
tert-Butyl (2-((tert-butoxycarbonyl)amino)ethyl)(2-hydroxyethyl)carbamate can participate in various chemical reactions:
The mechanism of action for tert-Butyl (2-((tert-butoxycarbonyl)amino)ethyl)(2-hydroxyethyl)carbamate primarily revolves around its role as a protective group in peptide synthesis:
tert-Butyl (2-((tert-butoxycarbonyl)amino)ethyl)(2-hydroxyethyl)carbamate finds applications in several scientific fields:
The compound tert-Butyl (2-((tert-butoxycarbonyl)amino)ethyl)(2-hydroxyethyl)carbamate follows rigorous IUPAC naming conventions for polyfunctional organic molecules. Its name explicitly defines:
The molecular formula is C₁₄H₂₈N₂O₅ (molecular weight: 304.38 g/mol), as consistently reported across suppliers and databases [1] [3] [4]. Key identifiers include:
Table 1: Standard Chemical Identifiers
| Identifier Type | Value |
|---|---|
| Systematic IUPAC Name | tert-Butyl N-(2-hydroxyethyl)-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate |
| CAS Registry Number | 200283-08-5 |
| Molecular Formula | C₁₄H₂₈N₂O₅ |
| Molecular Weight | 304.38 g/mol |
| Canonical SMILES | CC(C)(C)OC(=O)NCCN(CCO)C(=O)OC(C)(C)C |
The molecule features two distinct carbamate functionalities arranged in a branched topology:1. Central tertiary amine connected to:- A 2-hydroxyethyl group (imparting hydrophilicity)- A Boc-protected ethylamine chain (−CH₂−CH₂−NH−Boc)- A second Boc group directly bonded to nitrogen [4]2. Boc protecting groups (tert-butyl ester moieties) attached via labile N−O bonds, cleavable under mild acidic conditions [4] .
Bonding patterns reveal:
Table 2: Key Structural Parameters
| Structural Feature | Description | Functional Role |
|---|---|---|
| Carbamate linkages | −N−C(=O)−O−t-Bu | Protect amines; enable controlled deprotection |
| Hydroxyl group | −CH₂−CH₂−OH | Site for further functionalization (e.g., esterification) |
| Boc groups | (t-Bu−O−C(=O)−) | Steric shields preventing undesired reactions |
| Ethyl spacers | −CH₂−CH₂− | Provide conformational mobility between functional groups |
The Boc groups exhibit critical stereoelectronic effects governing reactivity:
Conformational analysis reveals:
Monoprotected carbamates (e.g., tert-Butyl N-(2-hydroxyethyl)carbamate, CAS 26690-80-2) feature a single Boc group and primary alcohol. This simpler analogue (C₇H₁₅NO₃, MW 161.2 g/mol) lacks the branched architecture and tertiary amine center, reducing its utility in multi-step syntheses [5]. Key comparisons:
Table 3: Structural and Functional Comparisons with Analogues
| Parameter | tert-Butyl (2-((Boc)amino)ethyl)(2-hydroxyethyl)carbamate | tert-Butyl N-(2-hydroxyethyl)carbamate | tert-Butyl ethyl(2-hydroxyethyl)carbamate |
|---|---|---|---|
| CAS No. | 200283-08-5 | 26690-80-2 | 14925142 (PubChem CID) |
| Molecular Formula | C₁₄H₂₈N₂O₅ | C₇H₁₅NO₃ | C₉H₁₉NO₃ |
| Protecting Groups | Two Boc groups | One Boc group | One Boc group |
| Nitrogen Functionality | Tertiary amine with Boc-protected primary amine | Primary carbamate | Tertiary amine (no protected amines) |
| Key Applications | Orthogonal amine protection in peptides | Precursor for phosphatidyl ethanolamines | Limited synthetic utility |
Higher homologs like 1,4-Bis-Boc-1,4,7-triazaheptane (BroadPharm BP-25447) incorporate additional ethylene spacers and Boc groups. This compound (C₁₄H₂₉N₃O₄) features a linear chain with multiple protected amines, enhancing its use as a polyamine linker in bioconjugation [10].
Electronic contrasts:
In peptide synthesis, the target compound’s branched topology provides orthogonal protection: one Boc group can be selectively cleaved while preserving the other, allowing sequential coupling strategies—unachievable with simpler analogues [4] .
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: